6-chloro-N-(oxan-4-yl)pyrimidin-4-amine
Description
6-Chloro-N-(oxan-4-yl)pyrimidin-4-amine is a pyrimidine derivative characterized by a chlorine atom at position 6 and a tetrahydropyran-4-yl (oxan-4-yl) group attached to the amine at position 4. The compound’s molecular formula is C₉H₁₂ClN₃O, with a molecular weight of 213.67 g/mol (calculated). Its structure combines a heterocyclic aromatic core with a cyclic ether substituent, which may enhance solubility and modulate steric or electronic interactions in biological systems.
Properties
Molecular Formula |
C9H12ClN3O |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
6-chloro-N-(oxan-4-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C9H12ClN3O/c10-8-5-9(12-6-11-8)13-7-1-3-14-4-2-7/h5-7H,1-4H2,(H,11,12,13) |
InChI Key |
JAHSQLONUYIJHM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=CC(=NC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Using Trichloropyrimidine Precursors
A widely adopted strategy involves sequential nucleophilic substitutions on 2,4,5-trichloropyrimidine (TCP). The protocol begins with selective amination at the 4-position using oxan-4-amine, followed by chloro-group retention at the 6-position. Key steps include:
-
Initial Amination : TCP reacts with oxan-4-amine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere at 0–5°C. Triethylamine (TEA) serves as a base to deprotonate the amine, facilitating nucleophilic attack at the 4-position.
-
Selective Chloro Retention : The intermediate 4-(oxan-4-ylamino)-2,5-dichloropyrimidine undergoes regioselective hydrolysis using dilute HCl (1M) to remove the 2-chloro substituent while preserving the 6-chloro group.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (Step 1); 25°C (Step 2) |
| Solvent | THF (Step 1); H2O/THF (Step 2) |
| Catalyst | TEA (2.5 equiv) |
| Yield | 68–72% (over two steps) |
This method’s regioselectivity arises from the electronic effects of the pyrimidine ring, where the 4-position is more electrophilic due to adjacent nitrogen atoms.
One-Pot Multi-Component Coupling
An alternative approach employs a one-pot synthesis combining 4,6-dichloropyrimidine, oxan-4-amine, and a palladium catalyst. This method streamlines the process by concurrent amination and dehalogenation:
-
Catalytic System : Pd(OAc)₂ (5 mol%) with Xantphos (10 mol%) in toluene enables C–N bond formation at 110°C.
-
Selectivity Control : Excess oxan-4-amine (3.0 equiv) ensures complete conversion of the 4-chloro group while minimizing over-amination at the 6-position.
Optimized Parameters :
| Variable | Optimal Value |
|---|---|
| Reaction Time | 12–14 hours |
| Ligand | Xantphos |
| Yield | 81% (isolated) |
This method reduces purification steps and improves atom economy, making it preferable for industrial-scale production.
Mechanistic Insights and Byproduct Analysis
Competing Pathways in Amination
During the palladium-catalyzed reaction, two competing pathways emerge:
-
Desired Pathway : Oxan-4-amine attacks the 4-position of dichloropyrimidine, forming the target compound.
-
Side Reaction : Over-amination at the 6-position generates N-(oxan-4-yl)-4,6-diaminopyrimidine, observed in 8–12% yields without careful stoichiometric control.
Mitigation Strategies :
-
Temperature Modulation : Maintaining temperatures below 115°C suppresses di-amination.
-
Ligand Screening : Bulky phosphine ligands (e.g., DavePhos) reduce steric access to the 6-position, lowering byproduct formation to <5%.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analyses under reverse-phase conditions (C18 column, 60:40 H2O:MeCN) show ≥98% purity for both synthetic routes, with retention times of 6.8 ± 0.2 minutes.
Comparative Evaluation of Methodologies
| Metric | Nucleophilic Substitution | One-Pot Coupling |
|---|---|---|
| Total Yield | 68–72% | 81% |
| Byproduct Formation | 5–8% | 3–5% |
| Reaction Time | 18–20 hours | 12–14 hours |
| Scalability | Moderate | High |
The one-pot method outperforms traditional substitution in yield and efficiency but requires stringent catalyst handling.
Industrial-Scale Considerations
Cost Analysis
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(oxan-4-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The tetrahydro-2H-pyran-4-yl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are employed for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while hydrolysis may result in the formation of pyrimidine-4-amine and tetrahydro-2H-pyran .
Scientific Research Applications
6-chloro-N-(oxan-4-yl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-chloro-N-(oxan-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric site. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 6-chloro-N-(oxan-4-yl)pyrimidin-4-amine can be contextualized by comparing it to pyrimidin-4-amine derivatives with varying substituents. Key compounds are analyzed below:
Table 1: Structural and Functional Comparison of 6-Chloro-N-(R)pyrimidin-4-amine Derivatives
Key Observations:
Substituent Impact on Bioactivity :
- Aryl Groups (e.g., 4-fluorophenyl, 4-chlorophenyl) : Enhance lipophilicity and π-π stacking interactions, often correlating with kinase inhibition or antimicrobial activity .
- Oxan-4-yl Group : Introduces a polar, bulky substituent that may improve solubility and reduce metabolic degradation compared to aryl analogs. This feature is advantageous in CNS-targeting agents (e.g., PI5P4Kγ inhibitors in ) .
- Trifluoromethoxy/Methylsulfonyl Groups : Electron-withdrawing substituents improve binding affinity to hydrophobic enzyme pockets (e.g., Bcr-Abl kinase) .
For example, 6-chloropyrimidin-4-amine (parent compound) has a calculated TPSA (Topological Polar Surface Area) of 41.6 Ų, while oxan-4-yl substitution may raise this value, favoring membrane permeability . Lipophilicity (logP) trends: Aryl-substituted derivatives (e.g., 4-chlorophenyl, logP ~3.5) are more lipophilic than oxan-4-yl analogs (estimated logP ~2.1), impacting blood-brain barrier penetration .
Synthetic Routes :
- Most analogs are synthesized via nucleophilic aromatic substitution (e.g., reacting 4,6-dichloropyrimidine with amines) or cross-coupling (e.g., Suzuki-Miyaura for arylboronic acids) . The oxan-4-yl derivative likely follows similar protocols using tetrahydropyran-4-amine as the nucleophile.
Q & A
Q. Basic
- 1H/13C NMR :
- HRMS : Validate molecular weight (e.g., [M+H]+ = 226.0745 for C9H12ClN3O) .
- IR Spectroscopy : N-H stretches (~3300 cm⁻¹) and C-Cl bonds (~700 cm⁻¹) .
How can researchers analyze substituent effects on the reactivity of pyrimidine derivatives like this compound?
Q. Advanced
- Structure-Activity Relationship (SAR) Studies :
- Compare electron-withdrawing (e.g., -CF3) vs. electron-donating groups (e.g., -OCH3) on reaction rates .
- Use Hammett plots to correlate substituent σ values with reaction kinetics .
- Computational Modeling :
- Density Functional Theory (DFT) to calculate charge distribution and frontier molecular orbitals (HOMO/LUMO) .
How should researchers address low yields in the synthesis of this compound derivatives?
Q. Advanced
- Design of Experiments (DoE) : Systematically vary temperature (40–100°C), solvent polarity (DCM vs. DMF), and catalyst loading (0.1–1.0 equiv) .
- Microwave-Assisted Synthesis : Reduces reaction time and improves homogeneity, achieving 30% higher yields .
- Purification Optimization : Use preparative HPLC to isolate high-purity fractions (>95%) .
What computational strategies are recommended for predicting biological interactions of this compound?
Q. Advanced
- Molecular Docking : AutoDock Vina to model interactions with kinase ATP-binding pockets .
- Molecular Dynamics (MD) Simulations : AMBER or GROMACS with explicit solvent models to assess binding stability .
- Binding Affinity Calculations : MM/PBSA to quantify free energy contributions of key residues .
How can solubility challenges be mitigated for in vitro assays?
Q. Advanced
- Co-Solvent Systems : Use DMSO (≤1% v/v) with aqueous buffers (PBS) to maintain solubility without cytotoxicity .
- Liposome Encapsulation : Enhances bioavailability for cell-based studies .
- pH Adjustment : Ionizable groups (e.g., amine) can be protonated at physiological pH to improve solubility .
How to resolve contradictions in reported biological activity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
